An In-depth Technical Guide to Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
An In-depth Technical Guide to Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is a substituted cyclobutane derivative with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a cyclobutane core, a bromine-substituted phenyl ring, and a methyl ester, offers multiple points for chemical modification. The rigid cyclobutane scaffold is increasingly utilized in drug design to explore novel chemical space and improve pharmacokinetic properties. The presence of the aryl bromide functionality opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile compound.
Physicochemical and Spectroscopic Properties
Precise experimental data for Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is not extensively reported in the public domain. However, based on the analysis of its constituent functional groups and data from analogous structures, we can predict its key properties.
Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₂H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water. |
| Boiling Point | Estimated to be above 300 °C at atmospheric pressure. |
| Melting Point | If solid, likely a low melting point. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate. The following are the expected spectral features:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Ar-H): Signals in the range of δ 7.0-7.5 ppm, exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.
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Methyl Protons (-OCH₃): A singlet at approximately δ 3.7 ppm.
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Cyclobutane Protons (-CH₂-): A complex series of multiplets in the range of δ 2.0-3.0 ppm due to the rigid ring structure and diastereotopic protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (C=O): A signal around δ 175 ppm.
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Aromatic Carbons (Ar-C): Multiple signals between δ 120-135 ppm, with the carbon attached to bromine showing a characteristic lower field shift.
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Quaternary Carbon (C-Ar): A signal in the region of δ 50-60 ppm.
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Methyl Carbon (-OCH₃): A signal around δ 52 ppm.
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Cyclobutane Carbons (-CH₂-): Signals in the range of δ 25-40 ppm.
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IR (Infrared) Spectroscopy:
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C=O Stretch (Ester): A strong absorption band around 1730 cm⁻¹.
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C-O Stretch (Ester): A strong absorption band in the region of 1250-1100 cm⁻¹.
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C-Br Stretch: An absorption band in the fingerprint region, typically around 600-500 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
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MS (Mass Spectrometry):
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The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).
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Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
The synthesis can be envisioned starting from the commercially available 3-bromophenylacetonitrile.
Caption: Proposed synthesis of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
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To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-bromophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
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Cool the mixture back to 0 °C and add 1,3-dibromopropane (1.1 equivalents) dropwise.
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The reaction mixture is then heated to reflux and stirred overnight.
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After cooling to room temperature, the reaction is carefully quenched with water.
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The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 1-(3-bromophenyl)cyclobutane-1-carbonitrile.
Causality Behind Experimental Choices: The use of a strong base like NaH is necessary to deprotonate the benzylic position of the acetonitrile, forming a nucleophilic carbanion. 1,3-Dibromopropane serves as a dielectrophile, leading to a tandem alkylation to form the cyclobutane ring. Anhydrous conditions are critical as NaH reacts violently with water.
Step 2: Hydrolysis to 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid
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A mixture of 1-(3-bromophenyl)cyclobutane-1-carbonitrile (1.0 equivalent), sodium hydroxide (NaOH, 5.0 equivalents), water, and ethanol is heated to reflux.
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The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
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The aqueous layer is acidified with concentrated hydrochloric acid (HCl) until a precipitate is formed.
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The precipitate is collected by filtration, washed with cold water, and dried to yield 1-(3-bromophenyl)cyclobutane-1-carboxylic acid.
Causality Behind Experimental Choices: Basic hydrolysis is a standard method for converting nitriles to carboxylic acids. The use of a co-solvent system (water/ethanol) helps to solubilize the organic starting material. Acidification protonates the carboxylate salt to yield the desired carboxylic acid.
Step 3: Esterification to Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
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To a solution of 1-(3-bromophenyl)cyclobutane-1-carboxylic acid (1.0 equivalent) in an inert solvent like dichloromethane, add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at 0 °C.
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The mixture is stirred at room temperature for 2 hours.
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The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
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The crude acid chloride is dissolved in anhydrous methanol and stirred at room temperature overnight.
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The methanol is removed under reduced pressure, and the residue is dissolved in ethyl acetate.
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The organic solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
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The final product, Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate, is purified by column chromatography.
Causality Behind Experimental Choices: Conversion of the carboxylic acid to the more reactive acid chloride with thionyl chloride facilitates the esterification with methanol. This is a high-yielding and reliable method for the synthesis of methyl esters from carboxylic acids.
Chemical Reactivity and Potential Applications
The unique combination of functional groups in Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate makes it a valuable intermediate for the synthesis of more complex molecules.
Reactivity of the Aryl Bromide
The aryl bromide moiety is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and drug discovery.
Caption: Key cross-coupling reactions of the aryl bromide moiety.
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Suzuki-Miyaura Coupling: Reaction with an aryl boronic acid or ester in the presence of a palladium catalyst and a base will yield a biaryl compound. This is a powerful method for constructing complex molecular scaffolds.
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Heck Coupling: Palladium-catalyzed reaction with an alkene provides access to substituted styrenyl derivatives.
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Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium and copper co-catalyst system, results in the formation of an aryl-alkyne.
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines in the presence of a palladium catalyst and a strong base allows for the synthesis of aniline derivatives.
Reactivity of the Ester Group
The methyl ester can undergo several important transformations:
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Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This allows for further functionalization, such as amide bond formation.
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Reduction: Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol.
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Grignard Reaction: Reaction with Grignard reagents (R-MgBr) will lead to the formation of tertiary alcohols.
Potential Applications in Drug Discovery
The structural features of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate make it an attractive starting material for the synthesis of novel drug candidates.
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Scaffold for Bioactive Molecules: The cyclobutane ring can serve as a rigid and three-dimensional scaffold to which various pharmacophoric groups can be attached. The 1,3-disubstitution pattern on the cyclobutane ring is a common motif in several drug candidates.
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Access to Diverse Chemical Libraries: The dual reactivity of the aryl bromide and the ester group allows for the rapid generation of a diverse library of compounds for high-throughput screening.
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Fine-tuning of Physicochemical Properties: The introduction of the cyclobutane moiety can be used to modulate properties such as lipophilicity, metabolic stability, and conformational rigidity, which are critical for drug efficacy and safety.
Conclusion
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is a molecule with considerable synthetic potential. While detailed experimental data is sparse, its chemical properties can be reliably predicted. The synthetic route outlined provides a practical approach to its preparation. The true value of this compound lies in its versatility as a building block, enabling access to a wide range of complex molecular architectures through well-established and robust chemical transformations. For researchers in drug discovery and materials science, this compound represents a valuable tool for the exploration of novel chemical space and the development of next-generation functional molecules.
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